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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916

An In-depth Technical Guide to 1-Cyclohexyl-5-(4-chlorobutyl)barbituric Acid: Properties,
Synthesis, and Applications in Drug Discovery

A Note on Chemical Identification: The CAS number 55764-23-3 provided in the topic query
corresponds to 2,5-Dimethylfuran-3-thiol, a flavor and fragrance compound. This is
inconsistent with the specified chemical name, 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-
pyrimidinetrione, also known as 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid. This guide will
focus on the latter, a barbituric acid derivative, due to its relevance to the target audience of
researchers and drug development professionals. While a specific CAS number for this exact
molecule is not readily available in public databases, its structural similarity to known
pharmacologically active compounds and synthetic intermediates warrants a detailed technical
exploration.

Introduction

Barbituric acid and its derivatives have long been a cornerstone of medicinal chemistry, yielding
a plethora of therapeutic agents with profound effects on the central nervous system.[1][2]
These compounds, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione core, have been
extensively modified to produce drugs with sedative, hypnotic, anticonvulsant, and anesthetic
properties.[2][3] The pharmacological activity of barbiturates is primarily modulated by the
nature of the substituents at the C-5 position of the heterocyclic ring.[2]

This technical guide provides a comprehensive overview of 1-cyclohexyl-5-(4-
chlorobutyl)barbituric acid, a compound of interest for its potential as a synthetic intermediate
and a candidate for novel drug discovery. The presence of a reactive chlorobutyl group and a
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lipophilic cyclohexyl moiety suggests a profile ripe for exploration in the development of new
therapeutic agents.

Physicochemical Properties and Structural Analysis

While experimental data for 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid is not extensively
published, its properties can be inferred from the known characteristics of similar barbituric acid

derivatives.

Property Predicted Value/Characteristic

Molecular Formula C14H21CIN203

Molecular Weight 300.78 g/mol

Appearance Likely a white to off-white crystalline solid
Expected to have low solubility in water and

Solubility good solubility in organic solvents like ethanol,
chloroform, and DMSO.

oka The N-H protons of the barbituric acid ring are

weakly acidic.

The structure of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid features a barbiturate core with
two key substituents that are expected to significantly influence its chemical reactivity and
biological activity. The cyclohexyl group attached to one of the nitrogen atoms increases the
lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier, a
common feature of centrally acting drugs. The 4-chlorobutyl group at the C-5 position provides
a reactive handle for further chemical modifications, making it a valuable intermediate in multi-
step synthetic pathways.

Synthesis of 1-Cyclohexyl-5-(4-
chlorobutyl)barbituric Acid

The synthesis of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid can be approached through
established methods for the preparation of 5-substituted barbiturates. A plausible synthetic
route is outlined below:
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Experimental Protocol: Synthesis of 1-Cyclohexyl-5-(4-
chlorobutyl)barbituric Acid

Step 1: Synthesis of Diethyl (4-chlorobutyl)malonate

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol,
add diethyl malonate dropwise at 0°C.

After stirring for 30 minutes, add 1-bromo-4-chlorobutane dropwise.

Allow the reaction mixture to warm to room temperature and then reflux for several hours
until the reaction is complete (monitored by TLC).

Cool the mixture, filter to remove the sodium bromide precipitate, and concentrate the filtrate
under reduced pressure.

Purify the resulting crude diethyl (4-chlorobutyl)malonate by vacuum distillation.

Step 2: Condensation with N-Cyclohexylurea

In a separate reaction vessel, prepare N-cyclohexylurea by reacting cyclohexylamine with
urea.

Dissolve the purified diethyl (4-chlorobutyl)malonate and N-cyclohexylurea in anhydrous
ethanol containing sodium ethoxide.

Heat the mixture to reflux for an extended period (typically 12-24 hours) to drive the
condensation reaction.

After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCI) to precipitate
the crude 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid.

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent
(e.g., ethanol/water mixture) to obtain the purified product.

Diagram of the Synthetic Pathway
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Step 1: Alkylation of Diethyl Malonate

1-Bromo-4-chlorobutane

NaOEt, EtOH

Step 2: Condensation Reaction

1. NaOEt, EtOH
2. 1-Bromo-4-chlorobutane N-Cyclohexylurea, NaOEt, EtOH, Reflux (1
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Caption: Synthetic route to 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid.

Potential Applications in Drug Development

The unique structural features of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid make it an
attractive scaffold for the development of novel therapeutic agents.

As a Pharmaceutical Intermediate

The reactive chlorobutyl side chain is a key feature that positions this molecule as a versatile
intermediate for the synthesis of more complex drug candidates. Nucleophilic substitution
reactions at the terminal carbon of the chlorobutyl group can be employed to introduce a wide
variety of functional groups and build larger molecular architectures.

A notable parallel can be drawn to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-
5), a key intermediate in the synthesis of the antiplatelet drug Cilostazol.[4][5] In the synthesis
of Cilostazol, the chlorobutyl group of the tetrazole intermediate is used to alkylate a
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quinolinone derivative.[4] Similarly, 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid could serve as
a building block for creating novel compounds with diverse pharmacological targets.

Diagram of Potential Derivatization
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Caption: General scheme for the derivatization of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid.

As a Potential Therapeutic Agent

Barbituric acid derivatives are well-known for their activity on the central nervous system,
primarily through their interaction with GABA-A receptors.[1] The combination of a lipophilic
cyclohexyl group and a flexible butyl chain at the C-5 position of 1-cyclohexyl-5-(4-
chlorobutyl)barbituric acid suggests that it could possess intrinsic pharmacological activity.
Further investigation into its potential as a sedative, hypnotic, or anticonvulsant agent may be
warranted.

Analytical Methods

For the characterization and quality control of 1-cyclohexyl-5-(4-chlorobutyl)barbituric acid and
its derivatives, a combination of analytical techniques would be employed.

e High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a
C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with or
without a modifier like formic acid) would be suitable for assessing the purity of the
compound and for monitoring reaction progress.

e Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry would be used
to confirm the molecular weight of the compound and to identify any impurities or
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byproducts.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
essential for the structural elucidation of the synthesized compound, confirming the
connectivity of the atoms and the presence of the key functional groups.

e Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic
vibrational frequencies of the functional groups present in the molecule, such as the C=0
and N-H bonds of the barbituric acid ring.

Conclusion

1-Cyclohexyl-5-(4-chlorobutyl)barbituric acid is a molecule with significant potential in the field
of drug discovery and development. While there is a lack of extensive published data on this
specific compound, its structural relationship to a vast family of pharmacologically active
barbiturates and its utility as a synthetic intermediate make it a compelling subject for further
research. Its synthesis is achievable through established chemical methodologies, and its
reactive chlorobutyl group opens up a multitude of possibilities for the creation of novel drug
candidates. Future studies should focus on the synthesis, purification, and comprehensive
pharmacological evaluation of this promising barbituric acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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